

# In-Depth Technical Guide: N-Mal-N-bis(PEG2-C2-Boc)

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## Compound of Interest

Compound Name: *N-Mal-N-bis(PEG2-C2-Boc)*

Cat. No.: B609595

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CAS Number: 2100306-51-0

This technical guide provides a comprehensive overview of **N-Mal-N-bis(PEG2-C2-Boc)**, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Introduction

**N-Mal-N-bis(PEG2-C2-Boc)** is a heterobifunctional linker featuring a maleimide group at one end and two Boc-protected amine groups at the other, connected by a polyethylene glycol (PEG) spacer.<sup>[1][2]</sup> Its unique architecture allows for the covalent conjugation to a cysteine residue on a protein of interest (POI) ligand via the maleimide group, while the deprotected amines can be coupled to an E3 ligase ligand. This linker is instrumental in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.<sup>[3]</sup>

## Physicochemical Properties

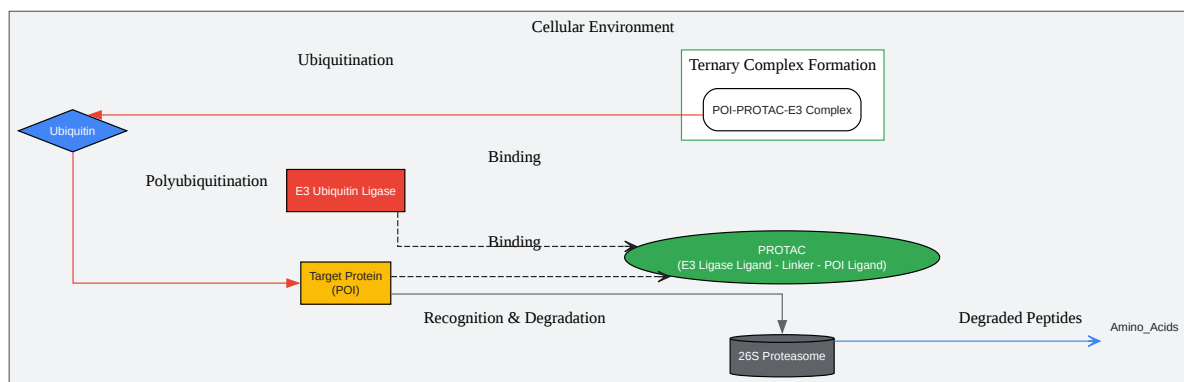
A summary of the key physicochemical properties of **N-Mal-N-bis(PEG2-C2-Boc)** is presented in the table below.

Property	Value	Reference
CAS Number	2100306-51-0	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>29</sub> H <sub>48</sub> N <sub>2</sub> O <sub>11</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	600.7 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DCM, DMF	<a href="#">[2]</a>
Storage	-20°C	<a href="#">[2]</a> <a href="#">[3]</a>

## Mechanism of Action in PROTACs

PROTACs synthesized using the **N-Mal-N-bis(PEG2-C2-Boc)** linker operate through the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.



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Caption: General mechanism of PROTAC-mediated protein degradation.

## Experimental Protocols

This section outlines a general protocol for the synthesis of a PROTAC using **N-Mal-N-bis(PEG2-C2-Boc)**. This protocol is a template and may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.

### Step 1: Deprotection of the Boc Groups

The Boc (tert-Butoxycarbonyl) protecting groups on the amine functionalities of **N-Mal-N-bis(PEG2-C2-Boc)** must be removed to allow for coupling with the E3 ligase ligand.

- Reagents:
  - **N-Mal-N-bis(PEG2-C2-Boc)**

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Procedure:
  - Dissolve **N-Mal-N-bis(PEG2-C2-Boc)** in DCM.
  - Add TFA to the solution (typically 20-50% v/v).
  - Stir the reaction at room temperature for 1-2 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  - Upon completion, remove the solvent and excess TFA under reduced pressure.
  - The resulting amine salt can be used directly in the next step or after neutralization.

## Step 2: Coupling of the E3 Ligase Ligand

The deprotected linker is then coupled to a carboxylic acid-functionalized E3 ligase ligand using standard amide bond formation chemistry.

- Reagents:
  - Deprotected N-Mal-N-bis(PEG2-C2-amine) linker
  - E3 ligase ligand with a carboxylic acid handle
  - Coupling agents (e.g., HATU, HOBt)
  - Base (e.g., DIPEA)
  - Anhydrous solvent (e.g., DMF or DCM)
- Procedure:
  - Dissolve the E3 ligase ligand in the anhydrous solvent.

- Add the coupling agents and the base to activate the carboxylic acid.
- Add the deprotected linker to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction by LC-MS.
- Upon completion, purify the product by flash chromatography or preparative HPLC.

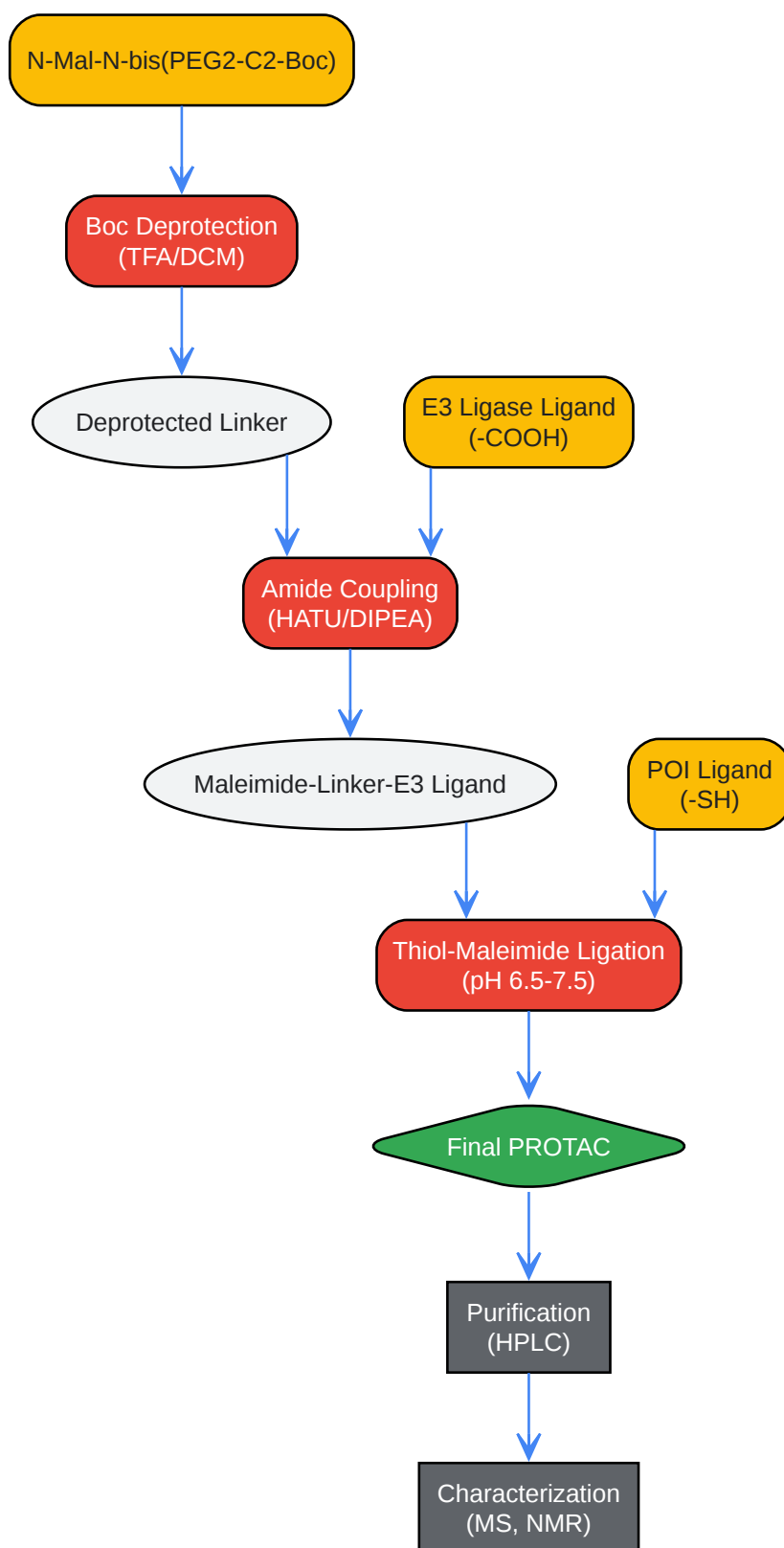
### Step 3: Conjugation to the POI Ligand (Thiol-Maleimide Ligation)

The final step involves the conjugation of the maleimide-functionalized linker-E3 ligase ligand construct to a cysteine-containing POI ligand.

- Reagents:
  - Purified maleimide-linker-E3 ligase ligand
  - POI ligand with a free cysteine residue
  - Buffer (e.g., phosphate buffer, pH 6.5-7.5)
  - Co-solvent if needed (e.g., DMSO, DMF)
- Procedure:
  - Dissolve the POI ligand in the buffer.
  - Dissolve the maleimide-linker-E3 ligase ligand construct in a minimal amount of co-solvent and add it to the POI ligand solution.
  - Stir the reaction at room temperature for 1-4 hours. The reaction should be protected from light.
  - Monitor the reaction by LC-MS.

- Upon completion, purify the final PROTAC by preparative HPLC.
- Characterize the final product by high-resolution mass spectrometry and NMR.

Below is a workflow diagram for the synthesis of a PROTAC using **N-Mal-N-bis(PEG2-C2-Boc)**.



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Caption: PROTAC synthesis workflow using **N-Mal-N-bis(PEG2-C2-Boc)**.

## Quantitative Data

While specific quantitative data for PROTACs synthesized using **N-Mal-N-bis(PEG2-C2-Boc)** is not extensively available in the public domain, the following table provides a template for the types of data that should be generated and presented for a novel PROTAC.

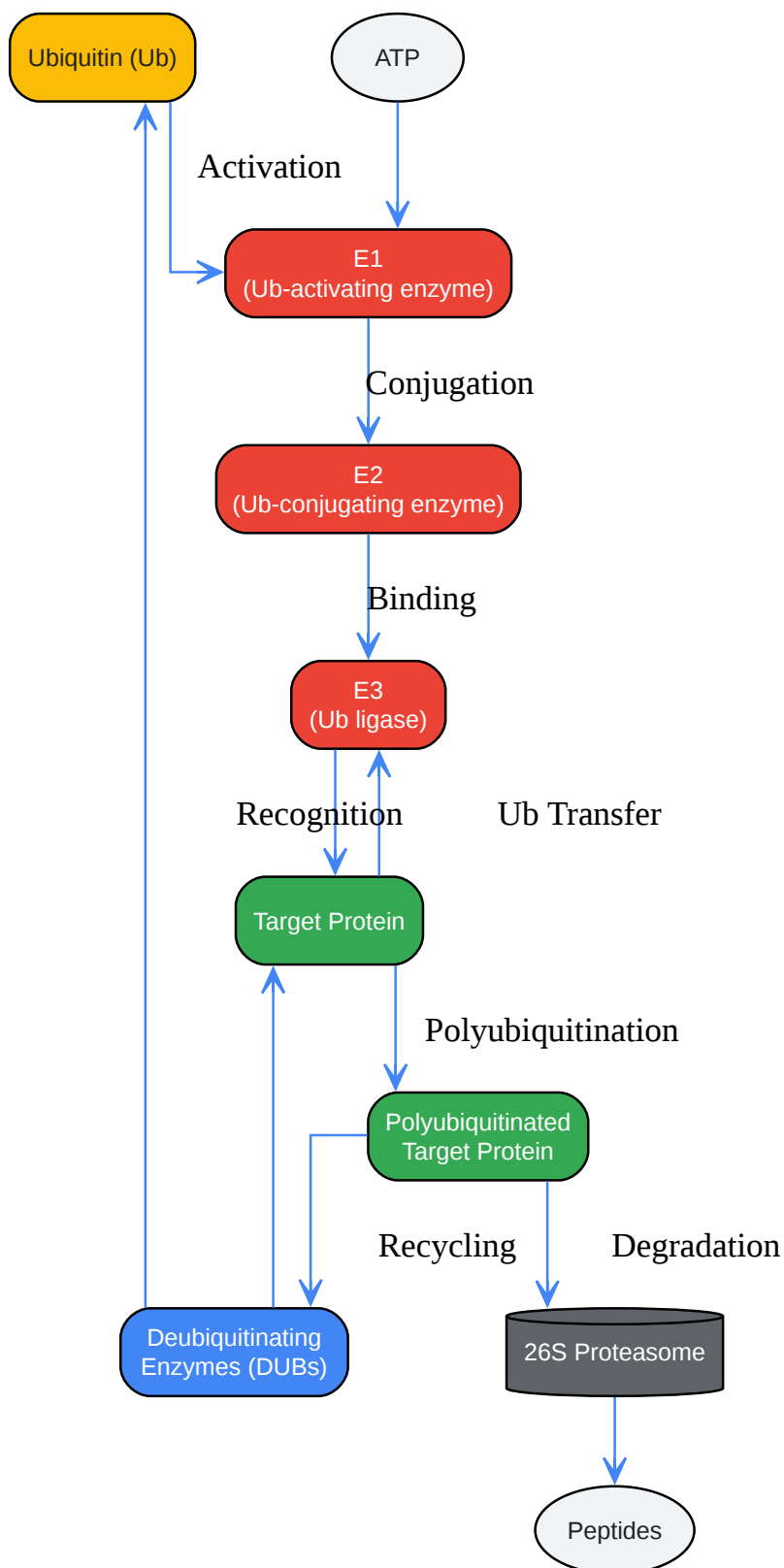
Parameter	Description	Example Value
Binding Affinity (Kd) to POI	Measures the strength of the interaction between the PROTAC and the target protein.	100 nM
Binding Affinity (Kd) to E3 Ligase	Measures the strength of the interaction between the PROTAC and the E3 ligase.	500 nM
Ternary Complex Formation ( $\alpha$ )	Cooperativity factor for the formation of the POI-PROTAC-E3 ligase complex.	>1
Degradation Concentration 50 (DC50)	Concentration of the PROTAC required to degrade 50% of the target protein.	50 nM
Maximum Degradation (Dmax)	The maximum percentage of target protein degradation achieved.	>90%
Cellular Permeability (Papp)	A measure of the ability of the PROTAC to cross the cell membrane.	1-10 x 10 <sup>-6</sup> cm/s
In Vitro Half-life (t <sub>1/2</sub> )	Stability of the PROTAC in liver microsomes or plasma.	>60 min

## Signaling Pathway

The ubiquitin-proteasome system is a complex and highly regulated pathway responsible for the degradation of the majority of intracellular proteins. The key steps are outlined in the



diagram below.



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Caption: The Ubiquitin-Proteasome Signaling Pathway.

## Conclusion

**N-Mal-N-bis(PEG2-C2-Boc)** is a valuable tool for the construction of PROTACs. Its well-defined structure and versatile reactivity allow for the systematic synthesis of these complex molecules. A thorough understanding of its properties and the associated experimental protocols is essential for the successful development of novel protein degraders for therapeutic applications. Further research and publication of quantitative data for PROTACs utilizing this specific linker will greatly benefit the scientific community.

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## References

- 1. N-Mal-N-bis(PEG2-t-butyl ester) - Creative Biolabs [creative-biolabs.com]
- 2. N-Mal-N-bis(PEG2-t-butyl ester), 2100306-51-0 | BroadPharm [broadpharm.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. N-Mal-N-bis(PEG2-t-butyl ester)\_N-Mal-N-bis(PEG2-t-butyl ester)\_新研博美 [xinyanbm.com]
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